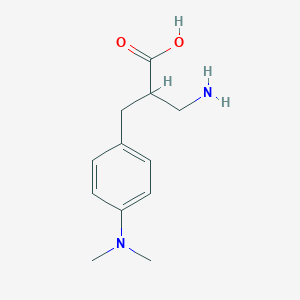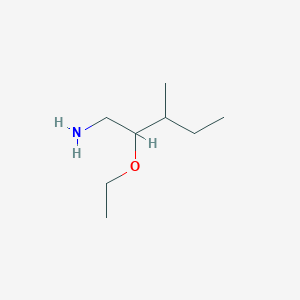![molecular formula C12H17N3O4S B13312400 Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine](/img/structure/B13312400.png)
Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine is a complex organic compound characterized by the presence of a pyrrolidine ring substituted with a nitrobenzenesulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the reaction of pyrrolidine with 2-nitrobenzenesulfonyl chloride under basic conditions to form the sulfonylated pyrrolidine intermediate. This intermediate is then subjected to reductive amination with formaldehyde and a suitable reducing agent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The sulfonyl group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The methylamine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the thiol derivative.
Substitution: Formation of N-substituted derivatives.
科学的研究の応用
Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Nitrobenzenesulfonyl derivatives: Compounds such as 2-nitrobenzenesulfonamide exhibit similar functional groups.
Uniqueness
Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine is unique due to the combination of its structural features, which confer specific reactivity and biological activity
特性
分子式 |
C12H17N3O4S |
|---|---|
分子量 |
299.35 g/mol |
IUPAC名 |
N-methyl-1-[1-(2-nitrophenyl)sulfonylpyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C12H17N3O4S/c1-13-8-10-6-7-14(9-10)20(18,19)12-5-3-2-4-11(12)15(16)17/h2-5,10,13H,6-9H2,1H3 |
InChIキー |
DHWBBJMZPRVXEH-UHFFFAOYSA-N |
正規SMILES |
CNCC1CCN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B13312326.png)
![6-Methyl-4-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13312332.png)





![2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one](/img/structure/B13312366.png)

![3-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13312391.png)


